6-Ethyl-4-methoxy-2-pyranone
Overview
Description
6-Ethyl-4-methoxy-2-pyranone is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Solid-State Lasers
Organic solid-state tri-wavelength lasing demonstrates the potential of pyran derivatives in developing compact and cost-effective smart laser systems. The study by Liu et al. (2017) highlights the use of a dye-doped holographic polymer-dispersed liquid crystal and distributed feedback laser, showcasing the versatility of pyran derivatives in multi-wavelength radiation applications, essential for scientific and applied research (Liu et al., 2017).
Corrosion Inhibition
Pyran derivatives, including those related to 6-Ethyl-4-methoxy-2-pyranone, have been explored for their corrosion inhibition properties on mild steel in acidic environments. Saranya et al. (2020) found that these compounds significantly reduce corrosion, acting as mixed-type inhibitors and adhering to the Langmuir adsorption isotherm. This application is critical for protecting industrial materials and infrastructure (Saranya et al., 2020).
Antimicrobial Activity
The antimicrobial potential of pyran derivatives, akin to this compound, has been documented in synthetic chemistry research. Banoji et al. (2022) synthesized a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines from ethyl 2-cyanoacetate, showcasing significant antibacterial and antifungal activities against various microbial strains. These findings open avenues for developing new antimicrobial agents (Banoji et al., 2022).
Electroluminescent Devices
Pyran-containing emitters have been synthesized and characterized for their application in organic light-emitting diodes (OLEDs), yielding high photoluminescent quantum yields and saturated red emissions. Yang et al. (2007) demonstrated that OLEDs using these emitters show excellent performance, with luminance reaching up to 12540 cd/m2. This research highlights the potential of pyran derivatives in improving the efficiency and color quality of OLEDs (Yang et al., 2007).
Synthesis of Disaccharide Mimetics
Pyran derivatives have also found application in the synthesis of C-linked disaccharide analogues, offering a new class of compounds with promising biological activity. Harding et al. (2003) developed efficient methods for the functionalization of these derivatives, paving the way for their use in biological research and potentially in therapeutic applications (Harding et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrone-based derivatives, to which this compound belongs, possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity . These characteristics suggest that the compound may interact with a variety of biological targets.
Mode of Action
Pyrones are a class of six-membered conjugated cyclic esters possessing reactivity similar to lactones and 1,3-dienes . They exist in two isomeric forms, α -pyrone and γ -pyrone (also known as 2-pyrone and 4-pyrone, respectively), depending on the position of the oxygen atom in relation to the carbonyl group in the ring . It has been reported that the C-2, C-4 and C-6 positions of the 2-pyrone are electrophilic and follow the nucleophilic attack .
Pharmacokinetics
It’s known that these compounds have good bioavailability, low molecular weight, simple structure, and low production cost , which suggests favorable pharmacokinetic properties.
Result of Action
Pyrone-based compounds are known to possess remarkable biological properties including antimicrobial, antiviral, cytotoxic, and antitumor activity , suggesting that they may have a wide range of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Ethyl-4-methoxy-2-pyranone . For instance, the compound should be stored in a sealed, dry environment at room temperature
Properties
IUPAC Name |
6-ethyl-4-methoxypyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(10-2)5-8(9)11-6/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYDMVQAZDVQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=O)O1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455693 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106950-13-4 | |
Record name | 6-ETHYL-4-METHOXY-2-PYRANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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